molecular formula C20H17IN4O2S B15284618 4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15284618
M. Wt: 504.3 g/mol
InChI Key: UCUDIXSCJSCCQS-SSDVNMTOSA-N
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Description

4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate aldehyde, followed by cyclization with a hydrazine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17IN4O2S

Molecular Weight

504.3 g/mol

IUPAC Name

4-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H17IN4O2S/c1-3-27-15-8-9-17-18(10-15)28-20(23-17)22-11-16-12(2)24-25(19(16)26)14-6-4-13(21)5-7-14/h4-11,24H,3H2,1-2H3/b22-11+

InChI Key

UCUDIXSCJSCCQS-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)I)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)I)C

Origin of Product

United States

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